Estramustine phosphate sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;[(8R,9S,13S,14S,17S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUMCNJTGSMNRO-VVSKJQCTSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2NNa2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048953 | |
| Record name | Estramustine phosphate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52205-73-9 | |
| Record name | Estramustine phosphate sodium [USAN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052205739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estramustine phosphate sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, 3-[bis(2-chloroethyl)carbamate] 17-(dihydrogen phosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRAMUSTINE PHOSPHATE SODIUM ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ856M1R16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms of Estramustine Phosphate Sodium Monohydrate
Molecular Mechanisms of Action of Estramustine (B1671314) Phosphate (B84403) Sodium Monohydrate and its Metabolites
The antineoplastic effects of estramustine phosphate are not due to alkylation, as initially intended by its design, but rather from its and its metabolites' interactions with critical cellular structures involved in cell division and structural integrity.
Microtubule Dynamics Disruption by Estramustine and Estromustine Metabolites
Estramustine and its active metabolite, estromustine, disrupt the normal dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption ultimately leads to cell cycle arrest and apoptosis. medchemexpress.com
Research has demonstrated that estramustine phosphate and its metabolites bind to microtubule-associated proteins (MAPs), which are crucial for regulating microtubule stability and assembly. nih.gov This interaction is considered a key aspect of its mechanism of action. pharmacology2000.com Studies have identified specific MAPs that interact with estramustine derivatives. For instance, estramustine has been shown to bind to a MAP-1-like protein, thereby inhibiting its ability to promote microtubule assembly. rupress.orgsemanticscholar.org Furthermore, estramustine phosphate has been found to bind to MAP-2 and tau proteins. nih.gov The binding of estramustine phosphate to these MAPs is thought to stabilize the protein-drug complex, potentially by inducing a conformational change in the protein. nih.gov
| Metabolite/Derivative | Target MAPs | Observed Effect |
| Estramustine Phosphate | MAP-2, Tau | Two to three binding sites on both MAP-2 and tau have been identified. nih.gov |
| Estramustine | MAP-1-like protein | Inhibits the assembly-promoting activity of the MAP-1-like protein. rupress.orgsemanticscholar.org |
In addition to interacting with MAPs, estramustine and its metabolites directly bind to tubulin, the fundamental protein subunit of microtubules. nih.gov Estromustine binds to beta-tubulin at a site distinct from those used by other microtubule inhibitors like colchicine or vinca (B1221190) alkaloids. pharmacology2000.com This binding leads to the depolymerization of microtubules. pharmacology2000.comnih.gov The disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for chromosome segregation during cell division. core.ac.uk This interference results in an accumulation of cells in mitosis, a phenomenon known as mitotic arrest. nih.gov Specifically, estramustine has been shown to delay the onset of anaphase and reduce anaphase spindle-pole elongation (anaphase B), effectively causing anaphase arrest. nih.gov
| Compound | Binding Target | Consequence |
| Estromustine | Beta-tubulin | Microtubule depolymerization, mitotic arrest. pharmacology2000.com |
| Estramustine | Tubulin | Inhibition of microtubule polymerization, anaphase arrest. nih.govnih.gov |
In vitro studies have consistently demonstrated the inhibitory effect of estramustine phosphate and its derivatives on microtubule assembly. nih.gov This inhibition is dependent on the presence of MAPs. nih.gov The negatively charged derivatives of estramustine, such as estramustine phosphate, estramustine sulphate, and estramustine glucuronide, have been identified as MAP-dependent microtubule inhibitors. nih.gov In contrast, a positively charged derivative, estramustine sarcosinate, did not inhibit microtubule assembly, suggesting that the negative charge is crucial for this inhibitory activity. nih.gov The uncharged form, estramustine, was also found to have no effect on microtubule assembly in these in vitro assays. nih.gov
| Estramustine Derivative | Effect on Microtubule Assembly (In Vitro) | Concentration for 50% Inhibition |
| Estramustine Phosphate | MAP-dependent inhibition. nih.gov | ~100 µM. pnas.org |
| Estramustine Sulphate | MAP-dependent inhibition. nih.gov | 100 µM. nih.gov |
| Estramustine Glucuronide | MAP-dependent inhibition. nih.gov | 250 µM. nih.gov |
| Estramustine Sarcosinate | No inhibition. nih.gov | Not applicable. |
| Estramustine | No inhibition. nih.gov | Not applicable. |
Interference with RNA-Protein Network of the Nuclear Matrix
Beyond its effects on the cytoskeleton, estramustine has been shown to target the nuclear matrix, a dynamic framework of proteins and RNA that plays a crucial role in organizing the nucleus and regulating gene expression. nih.goved.ac.uk Studies have revealed a preferential binding of estramustine to the nuclear protein matrix, and this binding increases as cells progress through the cell cycle, even into the stationary phase. nih.gov This interaction with the nuclear matrix is implicated as another target for the cytotoxic effects of estramustine. nih.gov
Estrogenic Effects of Estramustine Phosphate Sodium Monohydrate Metabolites
Estramustine phosphate is metabolized in the body to produce estrogenic compounds, namely estradiol (B170435) and estrone. wikipedia.org These metabolites are responsible for the estrogenic effects observed during treatment. drugs.com While the primary antineoplastic activity of estramustine is not dependent on its estrogenic properties, these metabolites can exert hormonal effects. pharmacology2000.com Research has shown that metabolites of estramustine phosphate, including estramustine, estromustine, estrone, and beta-estradiol, can act as weak antagonists of the androgen receptor. nih.gov The estrogenic metabolites are also associated with some of the common side effects of the drug. wikipedia.org
Estrogen Receptor Agonism by Estradiol and Estrone
Estramustine phosphate is metabolized in the body to estradiol and its analog, estrone. wikipedia.orgnih.govnih.gov These metabolites are estrogens and function as agonists of the estrogen receptors. wikipedia.orgdrugbank.com While the parent compound, estramustine phosphate, has a very weak affinity for these receptors, its conversion to active estrogens is a key part of its pharmacological profile. wikipedia.org The metabolic patterns of the estradiol portion of estramustine phosphate are very similar to that of estradiol itself, although the excretion rate is slower. nih.govdrugbank.com This estrogenic activity is fundamental to its other hormonal effects.
Antigonadotropic Effects Leading to Testosterone (B1683101) Level Reduction
The strong estrogenic effects resulting from the metabolism of estramustine phosphate lead to significant antigonadotropic activity. wikipedia.org This action suppresses the hypothalamic-pituitary-gonadal axis, which in turn reduces the production of luteinizing hormone (LH) and, consequently, lowers plasma testosterone levels. nih.govnih.gov This reduction in circulating androgens is a primary mechanism for its efficacy in hormone-sensitive prostate cancer. medscape.commims.com
Functional Antiandrogenic Effects
Beyond simply lowering testosterone levels, metabolites of estramustine phosphate exhibit direct functional antiandrogenic effects. nih.gov Research has demonstrated that metabolites, including estramustine and estromustine, can bind to both wild-type and mutated androgen receptors (AR) and act as antagonists. nih.gov This direct antagonism blocks the receptor from being activated by any remaining androgens. In a study using LNCaP prostate cancer cells, which have a mutated AR, estramustine exposure led to a concentration-dependent transcriptional inhibition of prostate-specific antigen (PSA), a key AR-target gene. nih.gov
| Compound | EC50 (μM) for Androgen Receptor Binding |
|---|---|
| Estramustine phosphate | > 10 |
| Estramustine | 3.129 ± 0.312 |
| Estromustine | 2.612 ± 0.584 |
| Estrone | 0.800 ± 0.090 |
| β-estradiol | 0.523 ± 0.028 |
EC50 values represent the concentration required to displace 50% of a radiolabeled androgen from the receptor, indicating binding affinity. Data sourced from a study on LNCaP cells. nih.gov
Alkylating Properties and DNA Damage Potential
Estramustine phosphate contains a nitrogen mustard moiety, which confers alkylating properties to the molecule. nih.govdrugbank.comnih.gov Alkylating agents are a class of chemotherapy drugs that function by transferring alkyl groups to DNA, thereby causing damage that interferes with DNA transcription and cell division. nih.govnih.gov The estradiol component of the molecule was initially intended to help target the alkylating agent to hormone-sensitive prostate cells. nih.gov In vivo, the active nitrogen mustard component can alkylate DNA, leading to cytotoxicity, particularly in rapidly dividing cells. drugbank.comnih.gov
The alkylation of DNA by the active components of estramustine phosphate can lead to the formation of breaks in the DNA strands. drugbank.comnih.gov This has been demonstrated experimentally in malignant glioma cells, where treatment with estramustine phosphate resulted in a dose-dependent increase in DNA strand breaks. tandfonline.com This damage can disrupt DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis. nih.govdrugbank.com
In addition to causing physical breaks, the alkylation of DNA bases can induce mis-coding events. drugbank.comnih.gov By altering the chemical structure of DNA bases such as guanine, the alkylating agent can cause the DNA polymerase to insert an incorrect nucleotide during replication. nih.gov If these errors are not corrected by cellular DNA repair mechanisms, they can lead to mutations and disrupt the function of critical genes, contributing to cell death. drugbank.comnih.gov
SHP2 Inhibitory Activity
More recently, estramustine phosphate has been identified as an inhibitor of the SHP2 protein tyrosine phosphatase (PTP). nih.govnih.govresearchgate.net SHP2 is a non-receptor PTP that is involved in mediating proliferative signaling pathways induced by growth factors, making it a target for anticancer drug discovery. researchgate.netaacrjournals.org In a screening of a small molecule library, estramustine phosphate was verified as a SHP2 PTP inhibitor. nih.gov Further investigation revealed that the phosphate group at the 17-position is crucial for this inhibitory activity. nih.govaacrjournals.org Enzyme kinetic assays showed that the inhibition follows a mixed inhibition model. nih.gov
| Kinetic Parameter | Value (μM) |
|---|---|
| IC50 | 17.1 ± 9.2 |
| Kis (Inhibitor-Enzyme) | 22.8 |
| Kii (Inhibitor-Enzyme-Substrate) | 10.8 |
| KD (Dissociation Constant) | 8.4 |
Kinetic data for the inhibition of SHP2 by estramustine phosphate. nih.gov
Pharmacodynamic Profile of this compound Monohydrate
Upon administration, this compound monohydrate acts as a prodrug and is rapidly and completely dephosphorylated before reaching peripheral circulation. nih.gov It is metabolized into several biologically active compounds, including estramustine, estromustine, estradiol, and estrone. researchgate.neteurekaselect.com The biological activity of the drug is therefore attributable to the combined effects of these metabolites.
In humans, estromustine, the 17-keto analog of estramustine, is the major metabolite found in plasma, with significantly lower amounts of estramustine itself. nih.gov Studies suggest that estromustine plays an important role in the therapeutic efficacy of the parent compound. nih.gov Cleavage of the nitrogen mustard group also results in highly elevated plasma levels of estrone and estradiol. nih.gov Research has indicated a linear correlation between the daily dose of estramustine phosphate and the resulting plasma concentrations of the main metabolite, estromustine, as well as estradiol. nih.gov This relationship suggests that the pharmacokinetic processes are not capacity-limited, and prolonged treatment does not appear to alter the metabolite pattern. nih.gov
The cytotoxic activity is linked to the concentrations of estramustine and estromustine. While estromustine is the primary metabolite in both plasma and prostate tumor tissue, the concentration of estramustine is notably higher within the tumor itself compared to plasma, a key factor in its targeted biological activity. nih.gov
Data derived from a study of patients 12 hours after receiving a single intravenous dose of 600 mg of estramustine phosphate. nih.gov
A key feature of estramustine phosphate's pharmacodynamic profile is the selective uptake and accumulation of its cytotoxic metabolites, estramustine and estromustine, within prostate cancer cells. nih.gov This targeted accumulation is primarily mediated by a specific protein known as estramustine-binding protein (EMBP). nih.govpharmacology2000.comnih.gov
Research has demonstrated that the levels of estramustine and estromustine are substantially higher in prostate tumor tissue compared to serum levels in the same patient. nih.gov In one study, the mean serum-to-tumor concentration ratio for estramustine was 1:13, and for estromustine, it was 1:5, indicating significant retention within the tumor. nih.gov This supports the hypothesis that EMBP is responsible for this retention. nih.govresearchgate.net
Furthermore, a significant positive correlation has been found between the concentration of estramustine in the tumor and the levels of EMBP, reinforcing the protein's role in the selective uptake mechanism. nih.gov The concentration of EMBP itself has been observed to be higher in moderately and poorly differentiated prostate cancers compared to well-differentiated tumors or benign prostatic hyperplasia, suggesting a potential link between EMBP levels and tumor progression. nih.gov This selective uptake mechanism concentrates the cytotoxic metabolites at the target site, which is thought to contribute to the drug's efficacy in prostate cancer. researchgate.net
Estramustine phosphate exerts a significant influence on the pituitary-gonadal axis, primarily through the estrogenic effects of its metabolite, estradiol. nih.govpatsnap.com The metabolism of the parent drug leads to high plasma levels of estradiol and total estrogens. nih.gov These elevated estrogen levels act at the hypothalamic-pituitary level to inhibit the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.goveur.nl
This antigonadotropic effect suppresses the stimulus for testosterone production in the testes, leading to a significant reduction in plasma testosterone levels to castration levels. nih.govnih.gov Studies in previously untreated men with prostatic carcinoma showed that estramustine phosphate effectively suppressed plasma testosterone. nih.gov In patients who were previously orchiectomized or irradiated and had elevated gonadotropin levels, the treatment also resulted in the suppression of these hormones. nih.gov This hormonal effect is a key component of its mechanism, as it reduces the androgenic stimulation that drives the growth of many prostate cancers. patsnap.com The hormonal effects, including the reduction of testosterone, dihydrotestosterone, androstenedione, LH, and FSH, can be achieved even at doses far below those typically recommended for cytotoxic effects. nih.gov
In addition to its hormonal effects, estramustine phosphate's metabolites exert direct cytotoxic effects by interfering with microtubule function, leading to mitotic arrest. pharmacology2000.comaacrjournals.org This antimitotic action is a primary mechanism of its anticancer activity. pharmacology2000.comwikipedia.org Estramustine and its metabolites bind to microtubule-associated proteins (MAPs) and tubulin, causing the disassembly and depolymerization of microtubules. wikipedia.orgnih.gov
This disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a critical structure for cell division. aacrjournals.org The consequence is an arrest of the cell cycle in the G2/M phase, specifically causing a metaphase arrest. wikipedia.org Research on human prostatic carcinoma cells (DU 145) has shown that estramustine is a potent inhibitor of mitotic progression. nih.gov It delays the onset of anaphase, reduces the elongation of the anaphase spindle (anaphase B), and delays cytokinesis. nih.gov
The effects are dose-dependent; at its half-maximal inhibitory concentration (IC50), estramustine strongly suppresses microtubule dynamics. aacrjournals.org At higher concentrations, it leads to significant microtubule depolymerization, mitotic arrest, and subsequent apoptotic cell death. pharmacology2000.comaacrjournals.org This inhibition of mitosis prevents the proliferation of cancer cells. aacrjournals.org
Pharmacokinetic Investigations of Estramustine Phosphate Sodium Monohydrate
Absorption and Bioavailability Studies of Estramustine (B1671314) Phosphate (B84403) Sodium Monohydrate
The oral absorption of estramustine phosphate sodium monohydrate is a complex process characterized by chemical modification and variable uptake.
Upon oral administration, estramustine phosphate is extensively and rapidly dephosphorylated during its absorption from the gastrointestinal tract. fda.govdrugs.compharmacology2000.com This enzymatic cleavage of the phosphate group is a critical first step in its metabolic activation. nih.gov The process is so efficient that the parent drug, estramustine phosphate, is not detectable in plasma following an oral dose. drugs.comnih.govhres.ca This presystemic dephosphorylation begins in the gastrointestinal tract, yielding the primary active compound, estramustine. nih.govhres.ca
The oral absorption of estramustine phosphate is incomplete, with studies indicating a bioavailability ranging from 44% to 75%. mims.comresearchgate.net After administration, peak plasma concentrations of its major active metabolite, estromustine, are typically observed within 2 to 4 hours. drugs.commims.com A significant factor that impairs the bioavailability of the drug is the concurrent intake of food. nih.govresearchgate.net
The absorption of estramustine phosphate is markedly reduced by the presence of calcium and other polyvalent ions. hres.caresearchgate.netnih.gov When administered with milk, milk products, or other calcium-rich foods or drugs such as certain antacids, estramustine phosphate can form a poorly soluble calcium complex. fda.govnih.govhres.cadrugbank.com This chemical interaction significantly impairs both the rate and extent of the drug's absorption from the gastrointestinal tract. nih.govhres.ca
One clinical investigation highlighted the extent of this interaction by comparing the absorption of the drug when taken with water, a standardized meal, and milk. The results showed a significant decrease in the bioavailability of the metabolite estromustine when taken with food or milk. nih.gov
| Parameter | Administration with Water (Reference) | Administration with Standardized Food | Administration with Milk |
|---|---|---|---|
| Relative Area Under the Curve (AUC) | 100% | 67% | 41% |
| Relative Peak Plasma Concentration (Cmax) | 100% | 57% | 32% |
These findings underscore the critical nature of administering the compound away from meals and any products containing calcium to ensure reproducible and optimal absorption. nih.govnih.gov
Metabolism and Metabolite Profile of this compound Monohydrate
Following its initial dephosphorylation, the resulting compound undergoes further extensive metabolic changes.
After the initial dephosphorylation to estramustine, the compound is absorbed and further metabolized, primarily in the liver. pharmacology2000.commims.com This biotransformation involves oxidation and hydrolysis, resulting in several key metabolites that are found in the plasma. mims.com The major identified metabolites are estramustine, estromustine (the 17-keto oxidized form), estradiol (B170435), and estrone. fda.govrxlist.comdrugs.comnih.gov Among these, estromustine is considered the main metabolite present in plasma. nih.govhres.ca Further metabolism of estramustine and estromustine leads to the formation of their corresponding estrogenic compounds; approximately 10–20% is converted to estradiol and estrone. drugs.com
Estramustine phosphate is subject to substantial presystemic, or first-pass, metabolism. pharmacology2000.comnih.gov This process begins with the extensive dephosphorylation that occurs within the gastrointestinal tract before the drug even enters the bloodstream. nih.govhres.ca After absorption into the portal circulation, the drug undergoes further metabolism in the liver. pharmacology2000.comuomustansiriyah.edu.iq This high degree of first-pass metabolism is a key reason why the parent compound is absent from systemic circulation after oral intake and contributes to its incomplete bioavailability. drugs.comnih.govresearchgate.net The relative bioavailability of the active metabolite estromustine, which is approximately 44%, is considered to be more a reflection of the incomplete absorption of the parent drug rather than a first-pass effect on estromustine itself. nih.gov
Metabolic Pathways of the Estradiol Moiety
The biotransformation of this compound monohydrate is a multifaceted process, primarily characterized by the metabolic fate of its estradiol component. Following administration, the parent compound undergoes rapid and extensive metabolism. The principal metabolic pathways involve dephosphorylation and oxidation at the 17-position of the steroid nucleus. nih.gov
Upon oral administration, estramustine phosphate is readily dephosphorylated during absorption. rxlist.comfda.gov This initial step yields the active metabolite, estramustine. Further metabolism leads to the formation of several key metabolites, with estromustine, the estrone analogue of estramustine, being the main metabolite found in plasma. nih.govnih.gov Additionally, hydrolysis of the carbamate ester bond occurs, resulting in the release of estradiol and its subsequent oxidation to estrone. nih.gov Consequently, the primary metabolites circulating in the plasma are estramustine, estromustine, estradiol, and estrone. rxlist.comfda.gov
Research indicates that approximately 10–20% of estramustine or estromustine is metabolized to estradiol or estrone, respectively. drugs.com Prolonged therapy with estramustine phosphate leads to markedly elevated plasma concentrations of estradiol. rxlist.comdrugs.com The metabolic patterns of the estradiol moiety of estramustine phosphate in urine are very similar to those of estradiol itself; however, the metabolites derived from estramustine phosphate are excreted at a slower rate. nih.govdrugbank.com
Table 1: Major Metabolic Pathways of Estramustine Phosphate's Estradiol Moiety
| Metabolic Process | Resulting Metabolite(s) | Primary Location |
|---|---|---|
| Dephosphorylation | Estramustine | Gastrointestinal Tract/During Absorption |
| Oxidation | Estromustine | Liver |
Hepatic Metabolism and Impaired Liver Function Considerations
The liver plays a central role in the metabolism of this compound monohydrate. After absorption, the compound is subject to substantial first-pass metabolism in the liver, which is catalyzed by the cytochrome P450 drug-metabolizing system. pharmacology2000.com This hepatic processing results in the formation of various active and inactive metabolites. pharmacology2000.com
Given the extensive hepatic metabolism, caution is advised when administering estramustine phosphate to patients with impaired liver function, as the drug may be poorly metabolized in such individuals. rxlist.com While severe liver dysfunction is reported to be rare, abnormalities in liver function tests are commonly observed in patients undergoing treatment. wikipedia.org In a retrospective study, an elevation of liver function parameters was noted in 5 out of 71 patients. nih.gov One of these patients, who had pre-existing cirrhosis, died of toxic liver damage, which was considered possibly related to the therapy. nih.gov Therefore, careful monitoring of liver function is considered mandatory before and during treatment with high doses of estramustine phosphate. nih.gov
Distribution and Tissue Accumulation Research
Accumulation in Human Prostatic Tissue
A key pharmacokinetic feature of estramustine phosphate and its metabolites is their selective accumulation in prostatic tissue. Research has demonstrated that both estramustine and its metabolite estromustine are distributed into prostatic carcinoma tissues at concentrations significantly higher than in plasma. drugs.com
One study reported the tumor to plasma concentration ratio for estramustine to be approximately 6, while the ratio for estromustine was about 1. drugs.com Another investigation involving patients who received an intravenous dose of estramustine phosphate before radical prostatectomy provided more detailed insights. The findings showed that the levels of the cytotoxic metabolites, estromustine and estramustine, were substantially higher in the prostate tumor than in the serum of the same patients. aacrjournals.org The study calculated a mean serum to tumor ratio of 1:5 for estromustine and a more pronounced 1:13 for estramustine, indicating significant retention of the drug within the target tissue. aacrjournals.org This accumulation is believed to be a critical factor in the drug's mechanism of action. auajournals.org
Table 2: Ratio of Metabolite Concentration in Prostatic Tumor vs. Serum
| Metabolite | Mean Serum to Tumor Ratio | Reference |
|---|---|---|
| Estromustine | 1:5 | aacrjournals.org |
Estramustine Binding Protein (EMBP) Research
The selective accumulation of estramustine and its metabolites in prostatic tissue is largely attributed to a specific protein known as the estramustine-binding protein (EMBP). pharmacology2000.comnih.gov This protein is present in prostatic carcinoma tissue and is thought to be responsible for the retention of estramustine and estromustine within the tumor. aacrjournals.org
Clinical studies have explored the characteristics of EMBP in the human prostate. Research has shown a significant correlation between the concentration of estramustine in the tumor and the levels of EMBP. aacrjournals.org The expression of EMBP, however, may not be uniform across all types of prostate cancer. One study suggested that EMBP in benign prostatic hyperplasia (BPH) and well-differentiated prostate cancer retains androgen dependency. nih.gov In contrast, this dependency was not observed in moderately and poorly differentiated prostate cancers or in hormone-refractory cases. nih.gov
Furthermore, research indicates that the concentration of EMBP might be linked to the malignant potential of the tumor. nih.gov The mean concentration of EMBP was found to be significantly higher in moderately and poorly differentiated prostate cancers compared to well-differentiated tumors. nih.gov Additionally, the EMBP concentration was higher in hormonally refractory prostate cancer despite lower tissue levels of dihydrotestosterone (DHT). nih.gov These findings suggest that the EMBP concentration does not necessarily reflect the androgen status in prostate cancer tissue but may be an indicator of tumor aggressiveness. nih.gov
Elimination and Excretion Patterns of this compound Monohydrate and Metabolites
The elimination of estramustine phosphate and its metabolites occurs primarily through biliary excretion into the feces. pharmacology2000.com Urinary excretion plays a minor role in the elimination process. Less than 1% of conjugated estrone and estradiol is found in the urine. pharmacology2000.commims.com
Metabolism is the major route of elimination for estramustine phosphate. nih.gov The parent drug is rapidly cleared from the plasma. In a study involving intravenous administration, the elimination of estramustine phosphate from plasma was biphasic, with half-lives of 0.16 and 1.27 hours. nih.gov The active metabolites, however, have a much longer elimination half-life. The terminal half-life of estromustine, the main metabolite, has been reported to be in the range of 10 to 20 hours. nih.gov Other studies have reported similar ranges, from 9 to 23 hours and between 8.88 and 22.7 hours. mims.comresearchgate.net The biological half-life of estramustine has been cited as 20 hours. nih.govdrugbank.com This prolonged half-life of the active metabolites allows for sustained therapeutic activity.
Table 3: Elimination Half-Life of Estramustine Phosphate and its Metabolites
| Compound | Elimination Half-Life (Hours) | Route of Excretion |
|---|---|---|
| Estramustine Phosphate | 0.16 and 1.27 (biphasic) | Primarily Fecal (via bile) |
| Estromustine | 9 - 23 | Primarily Fecal (via bile) |
| Estramustine | ~20 | Primarily Fecal (via bile) |
| Estrone | 16.5 | Primarily Fecal (via bile); <1% in urine |
Clinical Efficacy and Therapeutic Applications in Cancer Research
Efficacy in Hormone-Refractory Prostate Carcinoma (HRPC)
Hormone-refractory prostate carcinoma (HRPC), now more commonly referred to as castration-resistant prostate cancer (CRPC), represents a challenging stage of the disease where tumors no longer respond to androgen deprivation therapy. Estramustine (B1671314) phosphate (B84403) has been a key agent in the therapeutic armamentarium for this patient population.
In non-comparative clinical studies, estramustine phosphate monotherapy has demonstrated a range of objective response rates in patients with HRPC. These rates, which typically include complete response, partial response, and disease stabilization, have been reported to be between 19% and 69%. nih.gov This wide range can be attributed to varying patient populations and response criteria across different studies.
One study evaluated the efficacy of estramustine-based chemotherapy in 33 patients with HRPC, where 11 patients received estramustine monotherapy. In this cohort, the objective response rate was 36.4%.
Objective Response Rates to Estramustine Monotherapy in HRPC (Non-Comparative Studies)
| Study/Analysis | Patient Population | Objective Response Rate |
| Review of Non-Comparative Studies | Patients with hormone-refractory disease | 19% - 69% nih.gov |
| Estramustine Monotherapy Study | 11 patients with HRPC | 36.4% |
Comparative clinical trials have been conducted to assess the efficacy of estramustine phosphate relative to other conventional antineoplastic agents in the treatment of HRPC. These studies provide valuable insights into its therapeutic positioning.
In a significant randomized trial involving 189 men with advanced, hormone-refractory prostate cancer, the efficacy of estramustine phosphate was compared to that of methotrexate and cis-platinum. The objective response rates, which included complete response, partial response, or stabilization of disease, were 34% for estramustine phosphate, 41% for methotrexate, and 36% for cis-platinum. nih.gov
Another comparative study evaluated three different chemotherapy regimens containing epirubicin in 69 HRPC patients. One of the arms consisted of oral estramustine phosphate in combination with weekly and monthly maintenance epirubicin. In this group of 23 patients, the partial response rate was 17%.
Objective Response Rates in Comparative Studies for HRPC
| Treatment Arm | Study Details | Objective Response Rate (Complete/Partial/Stable) |
| Estramustine Phosphate | Randomized trial in 189 patients | 34% nih.gov |
| Methotrexate | Randomized trial in 189 patients | 41% nih.gov |
| Cis-platinum | Randomized trial in 189 patients | 36% nih.gov |
| Estramustine Phosphate + Epirubicin | Randomized trial in 69 patients | 17% (Partial Response) |
Prostate-Specific Antigen (PSA) is a crucial biomarker for monitoring treatment response in prostate cancer. A significant decrease in serum PSA levels is often correlated with a positive therapeutic outcome.
In a prospective study of estramustine phosphate monotherapy in 29 evaluable HRPC patients who had undergone androgen-deprivation therapy, 7 patients (24%) exhibited a decrease of 50% or greater in their serum PSA levels. nih.gov The median duration of this PSA response was 8.0 months. nih.gov
Combination therapies involving estramustine phosphate have often shown higher PSA response rates. For instance, a phase II study combining estramustine with vinblastine in 36 patients with HRPC reported that 61.1% of patients had a PSA decrease of at least 50%. nih.gov Similarly, when combined with weekly paclitaxel, 61% of 41 patients were classified as responders, a category that included PSA decrease. In a study of 20 patients treated with docetaxel and carboplatin alongside oral estramustine, 14 patients (70%) experienced a PSA decrease of more than 50%. cancerdiagnosisprognosis.org A meta-analysis of nine randomized clinical trials confirmed that patients receiving chemotherapy with estramustine had a significantly better PSA response rate compared to those receiving chemotherapy without it. nih.gov
PSA Response (≥50% Decrease) in HRPC Patients
| Treatment Regimen | Study Details | PSA Response Rate (≥50% decrease) |
| Estramustine Phosphate Monotherapy | Prospective study in 29 patients | 24% nih.gov |
| Estramustine Phosphate + Vinblastine | Phase II study in 36 patients | 61.1% nih.gov |
| Estramustine Phosphate + Paclitaxel | Study in 41 patients | 61% (total responders including PSA) |
| Estramustine Phosphate + Docetaxel + Carboplatin | Study in 20 patients | 70% cancerdiagnosisprognosis.org |
The impact of estramustine phosphate on subjective parameters and quality of life in HRPC patients has been a subject of various investigations, with some conflicting findings.
One review suggests that estramustine phosphate can improve the subjective status of many patients by reducing pain intensity and enhancing performance status. nih.gov In a phase II study of estramustine combined with vinblastine, major pain responses were observed in 42.9% of the 28 patients who had assessable pain. nih.gov Furthermore, combination therapy with estramustine and docetaxel has been reported to improve quality of life. prostatecancernewstoday.comnih.gov
However, other studies have presented a more nuanced picture. In a comparative trial against methotrexate and cis-platinum, a substantial advantage for pain improvement was noted with methotrexate or cis-platinum over estramustine phosphate. nih.gov Another study involving 72 patients in a phase III trial comparing estramustine to mitomycin found that for most patients, treatment did not reduce major morbidities such as decreased functional status, fatigue, and pain. nih.gov
Efficacy in Hormone-Responsive Prostate Carcinoma
While much of the focus has been on its use in the hormone-refractory setting, estramustine phosphate has also been evaluated in patients with hormone-responsive (or hormone-sensitive) prostate carcinoma, particularly those with newly diagnosed advanced disease.
In patients with advanced metastatic hormone-responsive prostate cancer who have not received prior treatment, estramustine phosphate has demonstrated considerable efficacy. A review of its therapeutic efficacy indicated that objective responses are achieved in approximately 80% of such patients. nih.gov The same review suggested that estramustine phosphate appears to be at least as effective as estrogen or flutamide therapy in this patient population. nih.gov
Efficacy of Estramustine Phosphate in Previously Untreated Hormone-Responsive Prostate Cancer
| Study Type / Treatment | Patient Population | Key Findings |
| Therapeutic Review | Previously untreated, advanced metastatic hormone-responsive | ~80% objective response rate nih.gov |
| Randomized Comparative Study (Combination Therapy) | 57 patients with untreated stage D | No significant difference in symptom improvement, but significantly prolonged overall survival with the addition of estramustine to endocrine therapy. nih.gov |
| Randomized Trial (Monotherapy) | 20 patients with newly diagnosed advanced disease | 61.5% response rate (Complete + Partial) |
Comparison with Estrogen or Flutamide Monotherapy
In the landscape of therapeutic options for advanced prostate cancer, estramustine phosphate has been evaluated against other hormonal agents, including estrogen and the nonsteroidal antiandrogen, flutamide.
In a randomized multicenter study with a 15-year follow-up, early endocrine treatment with estramustine phosphate was compared to a combination of polyestradiol phosphate plus ethinylestradiol, and to deferred treatment in patients with nonmetastatic prostate cancer. nih.gov While there was no significant difference in the interval to metastasis among the three groups, a tendency for a higher probability of metastases was observed in the deferred treatment group. nih.gov A significant finding was the lower risk of death from prostatic cancer in the groups receiving early treatment compared to the surveillance group. nih.gov Specifically, patients with moderately well-differentiated cancer who received early treatment with estramustine phosphate had the lowest risk of metastases or death from prostate cancer. nih.gov
| Comparison | Study Population | Key Findings | Reference |
|---|---|---|---|
| Estramustine Phosphate vs. Estrogen (Polyestradiol phosphate + Ethinylestradiol) vs. Deferred Treatment | Nonmetastatic Prostate Cancer | Early treatment with estramustine phosphate was associated with a lower risk of death from prostate cancer compared to deferred treatment. For moderately differentiated tumors, estramustine phosphate showed the lowest risk of metastases or death. | nih.gov |
| Estramustine Phosphate vs. Flutamide | Advanced Prostatic Carcinoma | Significantly lower relapse rate observed with estramustine phosphate compared to flutamide. | nih.gov |
| Estramustine Phosphate + LHRH Agonist vs. Flutamide + LHRH Agonist | Metastatic Prostate Cancer | The estramustine phosphate combination resulted in longer clinical progression-free survival and a higher overall response rate at 12 weeks. | nih.gov |
Estramustine Phosphate Sodium Monohydrate in Castration-Resistant Prostate Cancer (CRPC)
Estramustine phosphate has been evaluated as a therapeutic option for patients with castration-resistant prostate cancer (CRPC), a stage where the cancer continues to grow despite low levels of testosterone (B1683101) foreriverurology.com.
As a single agent, estramustine phosphate has demonstrated modest antitumor activity in patients with CRPC nih.gov. Several retrospective and prospective studies have assessed its efficacy.
Table 2: Efficacy of Estramustine Phosphate Monotherapy in CRPC
| Study Population | Number of Patients | ≥50% PSA Response Rate | Median Overall Survival | Reference |
|---|---|---|---|---|
| CRPC (Third-line therapy) | 102 | 29.4% | - | nih.gov |
| CRPC (Unable to receive chemotherapy) | 28 | 18.5% | 23 months | kjuo.or.kr |
| HRPC (Post-ADT) | 29 | 24% | - | nih.gov |
| CRPC (Good-risk) | 82 (Total) | 77% | 21 months | nih.gov |
| CRPC (Intermediate-risk) | 71% | 19 months | ||
| CRPC (Poor-risk) | 25% | 9 months |
In a study of combination therapy with docetaxel, estramustine, and carboplatin (DEC therapy), the regimen was used for CRPC patients whose disease had worsened after standard treatments like docetaxel and cabazitaxel, indicating its potential role in a third-line or later setting cancerdiagnosisprognosis.org. While there are no clear guidelines for third-line treatment, options for patients who have progressed after docetaxel and hormonal treatments are needed urotoday.com.
Neoadjuvant Chemotherapy Research
Neoadjuvant therapy, administered before a primary local treatment like surgery, has been explored in high-risk localized prostate cancer to improve outcomes oup.com. Estramustine phosphate has been studied in this context, typically combined with hormonal therapy.
One prospective single-arm study evaluated neoadjuvant chemohormonal therapy (NAC) with low-dose estramustine plus an LHRH agonist/antagonist for six months, followed by extended radical prostatectomy (RP) in 87 patients with high-risk prostate cancer oup.com. With a median follow-up of 37.7 months, the 3-year biochemical recurrence (BCR)-free survival was 74.9% oup.com. Another study assessing a neoadjuvant gonadotropin-releasing hormone (GnRH) antagonist plus low-dose estramustine before RP in 136 high-risk patients reported a 2-year BCR-free survival rate of 97.8% nih.gov. A retrospective study also found that for very high-risk patients, a GnRH antagonist with low-dose estramustine yielded better BCR-free survival outcomes compared to neoadjuvant hormone therapy alone, with 3-year and 5-year rates of 75.3% and 65.7% respectively nih.gov.
A Phase II trial of neoadjuvant docetaxel and estramustine in 21 patients with high-risk, newly diagnosed prostate cancer found the combination to be well-tolerated and active nih.gov. Following the neoadjuvant therapy, ten patients underwent radical prostatectomy, with seven achieving negative surgical margins nih.gov.
Table 3: Outcomes of Neoadjuvant Estramustine Phosphate in High-Risk Prostate Cancer
| Neoadjuvant Regimen | Primary Local Therapy | Key Oncological Outcome | Reference |
|---|---|---|---|
| Estramustine + LHRH Agonist/Antagonist | Extended Radical Prostatectomy | 3-year BCR-free survival: 74.9% | oup.com |
| Estramustine + GnRH Antagonist | Radical Prostatectomy | 2-year BCR-free survival: 97.8% | nih.gov |
| Estramustine + GnRH Antagonist (Very High-Risk) | Robotic Radical Prostatectomy | 3-year BCR-free survival: 75.3%; 5-year BCR-free survival: 65.7% | nih.gov |
| Estramustine + Docetaxel | Radical Prostatectomy or Radiotherapy | Negative surgical margins in 7 of 10 prostatectomy patients. | nih.gov |
Mechanisms of Resistance to Estramustine Phosphate Sodium Monohydrate
Role of Microtubule-Associated Proteins in Resistance
The primary mechanism of action of estramustine (B1671314) involves its interaction with microtubules and microtubule-associated proteins (MAPs), leading to microtubule depolymerization and mitotic arrest. nih.govpharmacology2000.com Consequently, alterations in MAPs can play a pivotal role in the development of resistance.
Estramustine has been shown to bind to several MAPs, including MAP-1, MAP-2, and tau, thereby inhibiting microtubule assembly. gbcc.kr The acquisition of resistance to estramustine has been directly linked to changes in the expression and post-translational modification of the MAP tau. nih.gov
A study comparing the human prostate cancer cell line DU145 with its estramustine-resistant derivative, E4, revealed significant alterations in tau. nih.gov The resistant E4 cells showed a 1.9-fold increase in the expression of tau mRNA compared to the parental DU145 cells. nih.gov This finding was also confirmed at the protein level. nih.gov
In addition to increased expression, the phosphorylation state of tau was also altered in resistant cells. While tau is known to be a phosphoprotein, primarily phosphorylated on serine and threonine residues, the study found that tau is also phosphorylated on tyrosine residues in DU145 cells. nih.gov The phosphotyrosine level of tau was significantly elevated in the estramustine-resistant E4 cells. nih.gov This suggests that changes in signaling pathways that regulate tau phosphorylation may contribute to the resistant phenotype.
These findings indicate that the overexpression and altered phosphorylation of tau are associated with the development of estramustine resistance, likely by modulating the stability of microtubules and their interaction with the drug.
| Microtubule-Associated Protein | Alteration in Resistant Cells | Implication in Resistance |
| Tau | 1.9-fold increased expression. nih.gov | May stabilize microtubules against the depolymerizing effects of estramustine. |
| Phosphorylated Tau | Significantly increased phosphotyrosine levels. nih.gov | Altered phosphorylation may affect tau's function and its interaction with microtubules, contributing to drug resistance. nih.gov |
Estrogen Receptor Pathway Alterations in Resistance
Estramustine phosphate (B84403) is a conjugate of estradiol (B170435) and a nitrogen mustard, and its metabolites exhibit estrogenic effects. drugbank.comtdl.org Therefore, alterations in the estrogen receptor (ER) signaling pathway, which are known to drive resistance to hormonal therapies in prostate cancer, may also contribute to estramustine resistance.
Prostate cancer progression, particularly to a castration-resistant state, can involve changes in the expression of estrogen receptor isoforms, ERα and ERβ. nih.gov While ERβ is the predominant form in the normal prostate epithelium and is considered to have a tumor-suppressive role, ERα expression can emerge and increase during tumor progression. nih.govmdpi.com
Recent research has highlighted the role of truncated ERβ isoforms (ERβ2, ERβ4, and ERβ5), which lack the ligand-binding domain, in promoting oncogenic processes and chemotherapy resistance. nih.govbiocompute.org.uk These isoforms can be involved in the upregulation of genes associated with cancer stem cells and chemotherapy resistance. nih.govbiocompute.org.uk One study demonstrated that the removal of all ERβ isoforms in prostate cancer cell lines resulted in decreased resistance to chemotherapy. biocompute.org.uk Conversely, the specific removal of the full-length, tumor-suppressive ERβ1 isoform led to a more aggressive phenotype. biocompute.org.uk
Although direct evidence specifically linking ER pathway alterations to estramustine phosphate resistance is still emerging, the estrogenic nature of the drug and the established role of ER signaling in prostate cancer progression and chemoresistance suggest a plausible connection. The balance of expression between full-length ERβ1 and its truncated, oncogenic isoforms could be a critical determinant of cellular response to estramustine.
| Estrogen Receptor Pathway Component | Potential Alteration in Resistance | Implication for Estramustine Resistance |
| Estrogen Receptor α (ERα) | Increased expression during prostate cancer progression. nih.gov | May mediate estrogenic effects of estramustine metabolites, potentially promoting growth in resistant tumors. |
| Estrogen Receptor β1 (ERβ1) | Partial loss in castration-resistant prostate cancer. nih.gov | Loss of this tumor-suppressive isoform could contribute to a more aggressive and resistant phenotype. |
| Truncated ERβ Isoforms (ERβ2, ERβ4, ERβ5) | Upregulate genes linked to chemotherapy resistance. nih.govbiocompute.org.uk | Their expression may confer resistance to the cytotoxic effects of estramustine. |
Cross-Resistance Patterns with Other Chemotherapeutic Agents
An important characteristic of estramustine resistance is its distinctness from the multidrug resistance (MDR) phenotype, which often confers cross-resistance to a wide range of chemotherapeutic agents. This distinction has significant clinical implications, as it allows for the potential use of estramustine in combination with or following treatment with other agents.
Studies on clonally selected estramustine-resistant DU 145 human prostatic carcinoma cell lines have shown a lack of cross-resistance to several other microtubule-targeting agents. nih.gov These resistant cell lines did not exhibit cross-resistance to the vinca (B1221190) alkaloid vinblastine or the taxane paclitaxel (Taxol). nih.gov Furthermore, they were not cross-resistant to the anthracycline antibiotic adriamycin (doxorubicin). nih.gov
Interestingly, these estramustine-resistant cells displayed collateral sensitivity to cytochalasin B, an actin-depolymerizing agent. nih.gov This suggests that the cellular adaptations conferring resistance to estramustine may simultaneously increase sensitivity to drugs with different mechanisms of action.
The lack of broad cross-resistance supports the clinical use of estramustine in combination chemotherapy regimens for hormone-refractory prostate cancer. For instance, estramustine has been used in combination with docetaxel, another microtubule-targeting agent, with synergistic effects observed in prostate cancer cell lines.
The table below summarizes the cross-resistance profile of estramustine-resistant cells.
| Chemotherapeutic Agent | Cross-Resistance Observed | Sensitivity Profile |
| Vinblastine | No | Resistant cells remain sensitive. nih.gov |
| Paclitaxel (Taxol) | No | Resistant cells remain sensitive. nih.gov |
| Adriamycin (Doxorubicin) | No | Resistant cells remain sensitive. nih.gov |
| Cytochalasin B | No (Collateral Sensitivity) | Resistant cells are more sensitive than parental cells. nih.gov |
Clinical Trial Outcomes and Advanced Research Methodologies
Analysis of Phase II and Phase III Clinical Trials
Clinical trials involving estramustine (B1671314) phosphate (B84403) have been pivotal in defining its role in the management of advanced prostate cancer, particularly in hormone-refractory (HRPC) or castration-resistant (CRPC) states. Phase II and III trials have primarily evaluated estramustine phosphate in combination with other cytotoxic agents.
Phase II trials have explored various combinations. For instance, a study combining estramustine phosphate with vinblastine in 36 patients with HRPC reported that 61.1% of patients achieved a prostate-specific antigen (PSA) decrease of at least 50%. nih.gov Another Phase II trial investigating estramustine with oral etoposide in 75 HRPC patients found that 14 out of 69 assessable patients had a greater than 50% reduction in PSA levels. nih.gov Similarly, a combination of estramustine phosphate and docetaxel showed significant antitumor activity in 17 patients with hormone-refractory metastatic prostate cancer, with 14 patients experiencing a PSA decrease of over 50%. nih.gov
Interactive Data Table: Summary of Key Phase II/III Trial Outcomes for Estramustine Phosphate Combinations
| Trial (Combination) | Number of Patients | Key Efficacy Endpoints | Findings |
| Meta-analysis (with various chemotherapies) jst.go.jp | 605 | Overall Survival (OS) | Significantly better OS with estramustine combination (HR 0.77). |
| Phase II (with Vinblastine) nih.gov | 36 | PSA Response | 61.1% of patients had a ≥50% PSA decrease. |
| Phase II (with oral Etoposide) nih.gov | 75 | PSA Response, Median Survival | 20.3% of patients had a >50% PSA reduction; median survival was 23 months. |
| Phase II (with Docetaxel) nih.gov | 17 | PSA Response | 82.4% of patients had a >50% PSA decrease. |
| Analysis of 2 Phase II Trials (with Docetaxel) aacrjournals.org | 243 | PSA Response, PFS, OS | Doubled PSA response rate but no significant PFS or OS advantage. |
| Comparative Trial (vs. Cisplatin vs. Combination) nih.gov | 124 | Response Rate, Disease Stabilization | No complete/partial responders; highest disease stabilization in combination arm (33%). |
Long-Term Survival Data and Outcomes
Long-term survival is a critical measure of efficacy for any cancer therapy. Data for estramustine phosphate indicates its potential to extend survival in specific patient populations.
Patient Selection Criteria for Optimized Therapeutic Benefit
The effective use of estramustine phosphate is enhanced by appropriate patient selection. Clinical evidence suggests that the drug is most beneficial for patients with advanced, hormone-refractory, or castration-resistant prostate cancer. nih.govwikipedia.org
Key patient groups for whom estramustine phosphate has been considered include:
Patients with Hormone-Refractory Prostate Cancer (HRPC): Numerous trials have focused on this population, where the disease progresses despite androgen deprivation therapy. nih.govnih.gov
Patients with Castration-Resistant Prostate Cancer (CRPC): This is the modern terminology for HRPC, and estramustine continues to be evaluated in this setting, often after other treatments have failed. aacrjournals.orgnih.gov
An important consideration in patient selection is the risk of thromboembolic events, which can be increased with estramustine use. Therefore, identifying suitable patients and managing this risk, potentially with low-molecular-weight heparins, is crucial for optimizing the therapeutic benefit-risk ratio. wikipedia.org Patients with a history of thrombophlebitis, thrombosis, or thromboembolic disorders, particularly if associated with estrogen therapy, require careful consideration. medchemexpress.cn
Methodologies for Monitoring Clinical Response (e.g., PSA Levels)
The primary method for monitoring the clinical response to estramustine phosphate therapy is the measurement of serum Prostate-Specific Antigen (PSA) levels. A significant decrease in PSA is widely used as a surrogate endpoint for treatment efficacy in clinical trials and practice.
A PSA decline of 50% or more from baseline is a common benchmark for a positive response. nih.govnih.govnih.govfrontiersin.org For example, in a study of estramustine and vinblastine, a PSA response was defined as a decrease of at least 50% from baseline on three successive measurements. nih.gov This PSA response was also found to be predictive of a major pain response with high specificity. nih.gov
In addition to PSA levels, other monitoring methodologies include:
Assessment of Measurable Lesions: For patients with soft tissue metastases, imaging studies are used to assess for partial response or disease stabilization. nih.gov
Pain Assessment: Changes in pain scores are used to evaluate symptomatic improvement, which often correlates with a PSA response. nih.gov
The time to PSA progression is another important metric, with a meta-analysis showing that the addition of estramustine to chemotherapy significantly lengthened this period. jst.go.jp
Pharmacogenomics and Single-Nucleotide Polymorphisms (SNPs)
Pharmacogenomics, the study of how genes affect a person's response to drugs, is an emerging area of research for optimizing estramustine phosphate therapy. Single-Nucleotide Polymorphisms (SNPs)—the most common type of genetic variation—have been identified as potential biomarkers for predicting both efficacy and adverse effects. jst.go.jp
Research has focused on genes involved in the metabolism of estramustine phosphate and its hormonal and cytotoxic components.
17beta-hydroxysteroid dehydrogenase (HSD17B) Genes: These genes are involved in the metabolism of estramustine phosphate. A preliminary study in Japanese patients found that an SNP in one of these genes (C/C genotype of IMS-JST123219) was associated with a higher frequency of peripheral edema. medchemexpress.cn Another study suggested that an SNP in the HSD17B7 gene influences its transcriptional activity, which may regulate the risk of peripheral edema. nih.gov
Catechol-O-methyltransferase (COMT) Gene: The Val158Met polymorphism in the COMT gene has been associated with PSA-progression-free survival in prostate cancer patients treated with estramustine phosphate. jst.go.jp
Estrogen Receptor Alpha (ERα) Gene: In patients treated with docetaxel and estramustine combinations, polymorphisms in the ERα gene were associated with shorter progression-free survival.
Drug Transporter Genes (e.g., ABCG2): An investigation into combination therapies including estramustine phosphate found a significant association between survival beyond 15 months and a polymorphism in the ABCG2 gene (rs2231142), which is involved in drug transport.
These findings suggest that genetic testing for specific SNPs could, in the future, help identify patients who are most likely to benefit from estramustine phosphate and those at higher risk for certain side effects, paving the way for more personalized treatment strategies.
Drug Interactions and Concomitant Therapies
Interactions Affecting Estramustine (B1671314) Phosphate (B84403) Sodium Monohydrate Absorption
The oral absorption of estramustine phosphate is incomplete, estimated to be around 75%, and can be significantly influenced by concomitant intake of certain foods and medications medicaldialogues.in.
A primary and well-documented interaction involves polyvalent metal ions, particularly calcium. The concurrent administration of estramustine phosphate with calcium-containing products leads to the formation of insoluble complexes, which impairs the drug's absorption from the gastrointestinal tract medicinenet.comrxlist.commims.comdrugs.comfda.gov. This reduced absorption can result in lower serum concentrations and potentially decrease the therapeutic efficacy of the drug drugbank.commedscape.com.
This interaction is not limited to dairy products like milk and yogurt but also includes calcium-rich foods, calcium supplements, and calcium-containing antacids (e.g., calcium carbonate) medicinenet.comrxlist.commims.comfda.gov. It is also advised to avoid simultaneous intake with products containing other polyvalent metal ions such as magnesium and aluminum, which are also common in antacids medicinenet.commims.com.
| Interacting Substance | Mechanism | Clinical Consequence |
| Milk and Dairy Products | Formation of insoluble complexes with calcium | Impaired gastrointestinal absorption rxlist.comfda.gov |
| Calcium-Containing Antacids | Chelation with calcium ions | Reduced serum concentration drugbank.commedscape.com |
| Calcium Supplements | Formation of non-absorbable salts | Potential decrease in efficacy drugbank.com |
| Magnesium/Aluminum Antacids | Binding with polyvalent metal ions | Decreased absorption of estramustine medicinenet.commims.com |
Interactions with Other Antineoplastic Agents
The use of estramustine phosphate in combination with other chemotherapy drugs can lead to synergistic effects or increased toxicity. Research has shown that combining estramustine with microtubule-stabilizing agents like taxanes (paclitaxel or docetaxel) or with etoposide can increase response rates in patients with hormone-refractory prostate cancer pharmacology2000.comnih.gov. However, these combinations can also heighten the risk of adverse effects. Co-administration with certain agents may increase the risk of myelosuppression or other toxicities medscape.com.
| Interacting Antineoplastic Agent | Type of Interaction | Potential Clinical Outcome |
| Docetaxel / Paclitaxel | Pharmacodynamic Synergism | Increased PSA response rates and median survival nih.gov |
| Etoposide | Pharmacodynamic Synergism | Increased treatment response rates pharmacology2000.com |
| Busulfan, Cabazitaxel, Carboplatin | Increased Toxicity | The risk or severity of adverse effects can be increased drugbank.com |
| Acalabrutinib, Hydroxyurea | Increased Toxicity | Potential for additive myelosuppressive effects medscape.com |
Interactions with Hormonal Therapies
Given that estramustine is a combination of estradiol (B170435) and a nitrogen mustard, it possesses inherent estrogenic properties and can interact with other hormonal agents pharmacology2000.comnih.gov. Prolonged treatment with estramustine phosphate leads to elevated plasma concentrations of estradiol, similar to levels seen with conventional estradiol therapy rxlist.comfda.gov.
One study indicated that the duration of prior hormonal therapy could influence the response to subsequent estramustine treatment; patients with the longest history of hormonal therapy were found to be the least likely to respond to estramustine nih.gov. Furthermore, due to its estrogenic activity, co-administration with aromatase inhibitors, such as anastrozole or exemestane, may be counterproductive and is generally not recommended medicinenet.com.
Drug-Disease Interactions
The physiological effects of estramustine phosphate can exacerbate certain pre-existing medical conditions. Its estrogenic component can lead to fluid retention, which requires careful observation in patients with conditions like epilepsy, migraine, or renal dysfunction rxlist.comfda.gov. Patients with a history of thromboembolic disorders, particularly if associated with estrogen therapy, should use estramustine with caution due to an increased risk of thrombosis drugs.comfda.gov.
| Pre-existing Condition | Nature of Interaction | Clinical Consideration |
| Thromboembolic Disorders | Increased risk of thrombosis (e.g., myocardial infarction, pulmonary embolism) drugs.com | Use with caution, especially if history is related to estrogen use fda.gov |
| Cardiovascular Disease (Hypertension, Heart Failure) | Fluid retention can exacerbate edema or congestive heart disease; may cause hypertension rxlist.comdrugs.comdrugs.com | Monitor blood pressure and fluid status carefully mims.comfda.gov |
| Diabetes Mellitus | May cause decreased glucose tolerance mims.comdrugs.com | Diabetic patients should be carefully monitored fda.gov |
| Hepatic Impairment | The drug may be poorly metabolized rxlist.comfda.gov | Administer with caution rxlist.comfda.gov |
| Metabolic Bone Disease / Hypercalcemia | May influence calcium and phosphorus metabolism rxlist.comdrugs.comfda.gov | Use with caution; monitor calcium levels drugs.comfda.gov |
| Renal Impairment | Potential influence on calcium and phosphorus metabolism; fluid retention risk rxlist.comdrugs.com | Use with caution and observe carefully rxlist.comfda.gov |
Management of Drug Interactions in Clinical Practice
Effective management of estramustine phosphate's drug interactions is essential. The primary strategy to mitigate the absorption interaction with calcium is temporal separation. Patients should be instructed to take estramustine phosphate at least one hour before or two hours after meals and to avoid simultaneous intake of milk, dairy products, calcium-rich foods, or calcium-containing drugs like antacids rxlist.comdrugs.comfda.govmedscape.com.
For patients with underlying diseases, proactive monitoring is key. This includes regular monitoring of blood pressure in hypertensive patients, blood glucose in diabetic patients, and serum calcium levels in those with metabolic bone diseases mims.comdrugs.comfda.gov. In cases where estramustine is combined with other chemotherapies known to cause thromboembolic events, the use of prophylactic anticoagulants like low-molecular-weight heparin has been explored to manage this risk nih.gov. Healthcare providers must conduct a thorough review of a patient's concomitant medications and medical history to anticipate and manage potential interactions effectively.
Future Directions and Research Gaps
Exploration of Novel Therapeutic Targets
The primary mechanism of estramustine (B1671314) phosphate's active metabolites, estramustine and estromustine, is the disruption of microtubule function, leading to mitotic arrest in cancer cells. pharmacology2000.com This is achieved by binding to tubulin and microtubule-associated proteins (MAPs), causing depolymerization of microtubules. pharmacology2000.com However, research has uncovered additional cytostatic effects that present avenues for future investigation. These include the induction of apoptosis, interference with DNA synthesis, and interaction with the nuclear matrix. wikipedia.orgjohnshopkins.edu
A key area of interest is the estramustine-binding protein (EMBP), which is found in prostate cancer cells and may contribute to the selective accumulation of the drug in these tissues. wikipedia.org The presence of EMBP has also been detected in glioma, melanoma, and breast cancer cells, suggesting a potential therapeutic target in these malignancies as well. wikipedia.org
Future Research Directions:
Elucidating Downstream Pathways: Research is needed to fully understand the signaling pathways activated or inhibited by estramustine's interaction with microtubules and the nuclear matrix. This could reveal new targets for combination therapies.
Characterizing EMBP's Role: Further investigation into the structure and function of EMBP could lead to the development of agents that enhance its binding affinity for estramustine, potentially increasing therapeutic efficacy at lower, less toxic doses.
Investigating Non-Canonical Mechanisms: The induction of reactive oxygen species and alterations in cell membranes are less-understood effects of estramustine phosphate (B84403). wikipedia.org Deeper exploration of these mechanisms could identify novel therapeutic vulnerabilities in cancer cells.
Personalized Medicine Approaches for Estramustine Phosphate Sodium Monohydrate Therapy
The efficacy of estramustine phosphate can vary among patients. A personalized medicine approach, utilizing biomarkers to predict response, is a critical area for future research. Currently, treatment decisions are not typically guided by specific molecular markers.
The expression of EMBP is a promising candidate for a predictive biomarker. wikipedia.org Research could focus on developing assays to quantify EMBP levels in tumors and correlating these levels with clinical outcomes. This could help identify patients most likely to benefit from estramustine phosphate therapy.
Research Gaps and Opportunities:
Lack of Validated Biomarkers: There are currently no validated biomarkers to predict which patients will respond best to estramustine phosphate or who is at the highest risk for toxicity. pharmacytimes.com
Genomic and Proteomic Profiling: Future studies should incorporate comprehensive genomic and proteomic analysis of patient tumors to identify genetic signatures or protein expression patterns associated with response or resistance to estramustine phosphate.
Pharmacogenomics of Toxicity: Identifying genetic variants that influence the metabolism of estramustine phosphate could help predict a patient's risk for developing cardiovascular and other toxicities, allowing for proactive management. facingourrisk.org
Refinement of Combination Therapies and Sequencing Strategies
Estramustine phosphate is often used in combination with other chemotherapeutic agents to enhance its antitumor activity. The combination of estramustine phosphate with docetaxel, in particular, has been shown to improve PSA response rates, quality of life, and median patient survival in hormone-resistant prostate cancer. nih.gov Other combinations that have been explored include those with etoposide, paclitaxel, vinblastine, and carboplatin. researchgate.netcancerdiagnosisprognosis.org
The optimal sequencing of estramustine phosphate with other available therapies for advanced prostate cancer remains an area of active investigation. jhoponline.comnih.gov Determining the best placement of estramustine-based regimens—whether before or after other treatments like novel androgen receptor-targeted agents or other chemotherapy lines—is crucial for maximizing patient outcomes. mayoclinic.orgmdpi.com
Key Research Questions:
Synergistic Combinations: Further preclinical and clinical studies are needed to identify novel synergistic drug combinations that can overcome resistance mechanisms.
Optimal Sequencing Trials: Randomized controlled trials are necessary to definitively establish the optimal sequence of estramustine phosphate-containing regimens in the evolving landscape of prostate cancer treatment. nih.gov
Intermittent Dosing Schedules: Research into intermittent or lower-dose schedules of estramustine phosphate in combination regimens may help to improve its tolerability and reduce toxicity while maintaining efficacy. researchgate.net
| Combination Agent | Cancer Type | Key Findings |
| Docetaxel | Prostate Cancer | Increased PSA response rates, improved quality of life, and increased median patient survival. nih.govnih.gov |
| Paclitaxel | Breast Cancer | Showed therapeutic effects, including partial responses in patients who had previously failed paclitaxel alone. nih.gov |
| Etoposide | Prostate Cancer | Evidence of interaction at the nuclear matrix, potentially enhancing cytotoxicity. johnshopkins.edu |
| Vinblastine | Prostate Cancer | Combination resulted in less myelosuppression compared to vinblastine alone. researchgate.net |
| Carboplatin | Prostate Cancer | Combination with docetaxel and estramustine showed efficacy in castration-resistant prostate cancer. cancerdiagnosisprognosis.org |
| Prednimustine | Prostate Cancer | Preliminary results indicated a potential advantage of adding prednimustine to estramustine. nih.govscilit.com |
Long-Term Impact on Patient Survival and Quality of Life in Diverse Patient Cohorts
Furthermore, much of the existing research has been conducted in relatively homogenous patient populations. There is a significant gap in understanding the efficacy and toxicity of estramustine phosphate in more diverse patient cohorts, including different racial and ethnic groups, as well as patients with varying comorbidities.
Areas for Future Study:
Long-Term QoL Assessment: Prospective, long-term studies are needed to comprehensively evaluate the impact of estramustine phosphate on various domains of QoL, including physical, emotional, and social well-being. uroweb.orgnih.govnorthwestern.edu
Studies in Diverse Populations: Clinical trials should be designed to include a more diverse range of patients to ensure the findings are generalizable and to identify any population-specific differences in response and toxicity. ppd.comacclinate.comlilly.com
Patient-Reported Outcomes: Incorporating patient-reported outcome measures in clinical trials will provide a more complete picture of the treatment experience and its impact on daily life.
Research into Mechanisms of Cardiovascular Toxicity and Mitigation Strategies
A significant limitation of estramustine phosphate therapy is its association with cardiovascular toxicity, including an increased risk of thromboembolic events. researchgate.net This is largely attributed to the estrogenic effects of the estradiol (B170435) component. drugbank.com
Current mitigation strategies include the use of lower doses of estramustine phosphate and concurrent administration of anticoagulants. nih.govresearchgate.net However, the precise molecular mechanisms underlying this cardiotoxicity are not fully understood.
Future Research Focus:
Mechanistic Studies: Research is needed to elucidate the specific pathways through which estramustine phosphate promotes thrombosis and other cardiovascular events.
Novel Cardioprotective Agents: Investigation into novel cardioprotective agents that can be co-administered with estramustine phosphate to reduce cardiovascular risk without compromising its anticancer effects is warranted. mdpi.comnih.govresearchgate.net
Risk Stratification Models: Developing risk stratification models that incorporate clinical and genetic factors could help identify patients at the highest risk for cardiovascular toxicity, allowing for more targeted preventative measures.
Investigation of this compound Monohydrate in Other Malignancies
The presence of EMBP in tumors other than prostate cancer has prompted investigation into the use of estramustine phosphate in other malignancies. wikipedia.org
Glioma: Preclinical studies have shown that estramustine phosphate has cytotoxic effects on glioma cells and can act as a radiosensitizer, enhancing the effects of radiation therapy. nih.govnih.gov This provides a strong rationale for further clinical investigation in patients with malignant gliomas.
Melanoma: Early clinical trials in patients with metastatic melanoma have shown limited but measurable activity of estramustine phosphate as a single agent. nih.govnih.gov Further research may be warranted, potentially in combination with newer targeted therapies or immunotherapies. pharmacytimes.comutah.educancerresearchuk.org
Breast Cancer: Phase I and retrospective studies have suggested that estramustine phosphate, particularly in combination with taxanes like paclitaxel, may have activity in heavily pretreated patients with metastatic breast cancer, including those who have become resistant to taxanes alone. nih.govnih.govcancernetwork.com
Future Directions:
Clinical Trials in Other Cancers: Well-designed clinical trials are needed to systematically evaluate the efficacy and safety of estramustine phosphate in gliomas, melanoma, and breast cancer. braintumor.orgucsf.edumiami.edu
Combination Strategies: Exploring combinations of estramustine phosphate with standard and novel therapies for these other cancers could unlock its potential in new therapeutic settings.
Biomarker-Driven Trials: Future trials in these malignancies should incorporate biomarker analysis, such as EMBP expression, to identify patient populations most likely to respond.
Q & A
Q. What analytical methods are recommended for characterizing the purity and stability of estramustine phosphate sodium monohydrate in preclinical studies?
To ensure batch-to-batch consistency, researchers should employ a combination of techniques:
- Chromatographic analysis : Use thin-layer chromatography (TLC) to detect degradation products or impurities .
- pH-dependent solubility assays : Monitor solubility in aqueous buffers (e.g., pH 4.1–4.5) to assess stability under physiological conditions .
- Thermogravimetric analysis (TGA) : Evaluate hydration state (monohydrate vs. anhydrous forms) and thermal stability .
- Phosphate quantification : Apply USP-recommended assays (e.g., spectrophotometric methods using 1,2,4-aminonaphtholsulfonic acid) to confirm phosphate content .
Q. How can researchers validate the antineoplastic mechanism of this compound monohydrate in hormone-refractory prostate cancer models?
- In vitro models : Use androgen receptor-negative prostate cancer cell lines (e.g., PC-3 or DU-145) to assess microtubule disruption via immunofluorescence staining of α-tubulin .
- Combination studies : Co-administer with taxanes or platinum-based agents (e.g., cisplatin) to evaluate synergistic effects on apoptosis, referencing historical clinical trial designs .
- Dose-response assays : Optimize dosing using pharmacokinetic data from Emcyt® capsule formulations (140 mg equivalent per dose) .
Advanced Research Questions
Q. How should experimental designs address contradictions in clinical efficacy data for this compound monohydrate in advanced prostate cancer?
Contradictions arise from variations in patient cohorts (e.g., prior pelvic irradiation) and combination regimens. Methodological solutions include:
- Stratified meta-analysis : Pool data from trials like Loening et al. (1983) and Soloway et al. (1983), stratifying by prior therapies and metastatic burden .
- Mechanistic reconciliation : Compare estramustine’s dual action (alkylating agent + estrogenic effects) with monotherapy vs. combination outcomes .
- Biomarker integration : Correlate efficacy with markers like PSA kinetics or microtubule-associated protein tau (MAPT) overexpression .
Q. What strategies optimize this compound monohydrate stability in novel drug delivery systems (e.g., nanoparticles)?
- Lyophilization : Preserve monohydrate structure by freeze-drying in phosphate-buffered sucrose solutions (pH 4.5) .
- Encapsulation materials : Use enteric coatings resistant to gastric pH, as estramustine degrades rapidly in acidic environments .
- Accelerated stability testing : Store formulations at 25°C/60% RH and 40°C/75% RH, monitoring for phosphate ester hydrolysis via HPLC .
Q. How can researchers model pharmacokinetic interactions between this compound monohydrate and cytochrome P450 (CYP) inhibitors in vivo?
- Hepatic microsome assays : Incubate estramustine with CYP3A4/2C8 inhibitors (e.g., ketoconazole) to quantify metabolite formation .
- Orthotopic xenografts : Administer estramustine with CYP modulators in immunodeficient mice, measuring tumor drug levels via LC-MS/MS .
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro metabolism data with clinical parameters (e.g., half-life = 20 hours) .
Methodological Notes for Data Interpretation
- Contradictory cytotoxicity data : Cross-validate results using both MTT and clonogenic assays, as estramustine’s estrogenic effects may confound metabolic readouts .
- Phosphate interference : Account for endogenous phosphate in cell culture media by using low-phosphate buffers during in vitro studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
